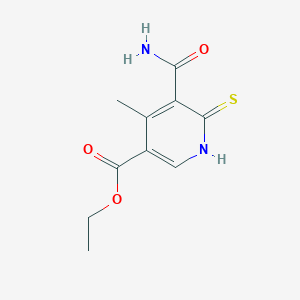

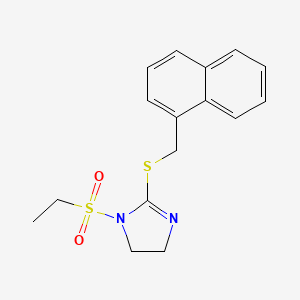

![molecular formula C8H2Cl2N4S B2664638 7,8-Dichloro[1,2,5]thiadiazolo[3,4-f]quinoxaline CAS No. 565196-68-1](/img/structure/B2664638.png)

7,8-Dichloro[1,2,5]thiadiazolo[3,4-f]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7,8-Dichloro[1,2,5]thiadiazolo[3,4-f]quinoxaline is a type of organic molecule that has been utilized in the field of fluorescence technology . It is known for its high efficiency in solid-state photoluminescence . This molecule is often used as a molecular acceptor to drive the emission wavelength to the NIR-II region .

Synthesis Analysis

The synthesis of 7,8-Dichloro[1,2,5]thiadiazolo[3,4-f]quinoxaline involves the use of strong molecular acceptors, such as 6,7-diphenyl-[1,2,5]thiadiazolo [3,4-g]quinoxaline (DPTQ) and benzobisthiadiazole (BBTD) . The energy gap can be decreased by anchoring molecular donors such as phenyl or substituted-thiophene .Molecular Structure Analysis

The molecular structure of 7,8-Dichloro[1,2,5]thiadiazolo[3,4-f]quinoxaline is designed to optimize fluorescence efficiency by regulating multi-hierarchical structures from single molecules . The structure is manipulated to balance the functions of fluorescence imaging and photothermal therapy .Chemical Reactions Analysis

The chemical reactions involving 7,8-Dichloro[1,2,5]thiadiazolo[3,4-f]quinoxaline are primarily related to its role as an electron acceptor . It is used to design innovative NIR-II dyes, which have applications in various fields .Physical And Chemical Properties Analysis

7,8-Dichloro[1,2,5]thiadiazolo[3,4-f]quinoxaline is known for its high photochemical performance . It has excellent properties such as water-solubility and chem/photostability . It also possesses an ultra-high singlet oxygen quantum yield .Mecanismo De Acción

The mechanism of action of 7,8-Dichloro[1,2,5]thiadiazolo[3,4-f]quinoxaline is based on its ability to absorb light energy into excited energy states before immediately falling back to lower energy states mainly through radiative and non-radiative decays . This process is utilized for bioimaging and biosensing .

Direcciones Futuras

Propiedades

IUPAC Name |

7,8-dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2N4S/c9-7-8(10)12-5-3(11-7)1-2-4-6(5)14-15-13-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLJUTZCWSNTPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C3=C1N=C(C(=N3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

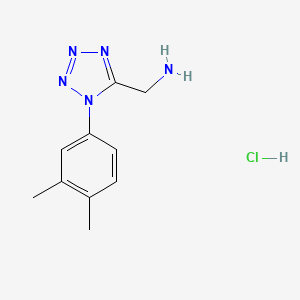

![6-(4-Ethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2664555.png)

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2664568.png)

![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-ynamide](/img/structure/B2664569.png)

![2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2664570.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2664571.png)

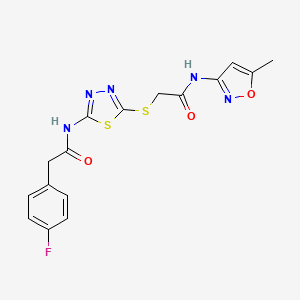

![3-(4-Ethoxyphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2664573.png)

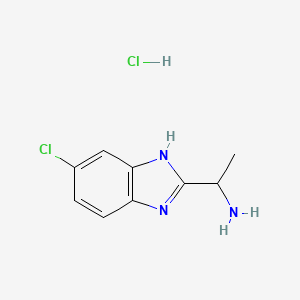

![(2Z)-6-chloro-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2664575.png)

![N-[3-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2664577.png)